![molecular formula C15H14N4O5S B2834309 5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034501-57-8](/img/structure/B2834309.png)
5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a pyridazine ring, a pyrrolidine ring, and a benzo[d]oxazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the sulfonyl group. For example, the pyridazine ring can participate in electrophilic substitution reactions .Scientific Research Applications
Antitumor and Antibacterial Applications
A study by Hafez et al. (2017) synthesized a series of compounds with structures related to the queried chemical, demonstrating significant in vitro activity against various human tumor cell lines, including liver, colon, and lung cancer, surpassing doxorubicin, a standard drug, in efficacy. Additionally, these compounds exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez, Sulaiman A. Alsalamah, & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Evaluation
Elgemeie et al. (2017) described the synthesis and antimicrobial evaluation of novel pyridone derivatives, showcasing their reactivity towards various antimicrobial assessments. These compounds showed promising antibacterial and antifungal properties, potentially relevant to the queried compound's structural analogues (G. Elgemeie, Farag M. A. Altalbawy, M. Alfaidi, R. Azab, & A. Hassan, 2017).
Molecular Docking and Antitubercular Agents
Shingare et al. (2022) conducted molecular docking studies on benzene sulfonamide pyrazole oxadiazole derivatives, closely related to the queried chemical, to assess their antimicrobial and antitubercular activities. Their findings highlighted compounds with significant activity against E. coli, P. aeruginosa, S. aureus, S. pyogenes, and M. tuberculosis H37Rv, emphasizing the potential utility of such compounds in treating bacterial and tubercular infections (Ramesh M. Shingare, Yogesh S. Patil, J. Sangshetti, R. Patil, D. Rajani, & Balaji Madje, 2022).
Future Directions
properties
IUPAC Name |
5-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c20-15-17-12-8-11(3-4-13(12)24-15)25(21,22)19-7-5-10(9-19)23-14-2-1-6-16-18-14/h1-4,6,8,10H,5,7,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOYXYONGQDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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